N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and difluoromethyl groups
Properties
Molecular Formula |
C13H15F6N5O2S |
|---|---|
Molecular Weight |
419.35 g/mol |
IUPAC Name |
N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H15F6N5O2S/c1-6-10(7(2)24(21-6)13(18)19)27(25,26)20-3-4-23-9(12(16)17)5-8(22-23)11(14)15/h5,11-13,20H,3-4H2,1-2H3 |
InChI Key |
XVMGJXXJMPFCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of difluoromethyl groups through fluorination reactions. The final step involves the sulfonation of the pyrazole rings to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogenation and other substitution reactions can modify the pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalysts being critical factors.
Major Products
Scientific Research Applications
N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting cellular processes. Key pathways involved include signal transduction pathways and metabolic pathways, which are critical for maintaining cellular homeostasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
